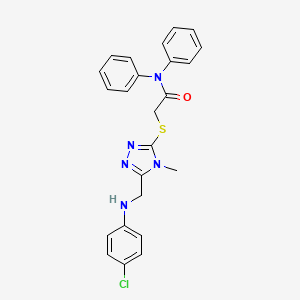
2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a diphenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzylamine.
Attachment of the Diphenylacetamide Moiety: The final step involves the coupling of the triazole intermediate with diphenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in biological activity.
Reduction: Formation of reduced derivatives, which may exhibit different pharmacological properties.
Substitution: Formation of substituted derivatives with varied functional groups, potentially altering the compound’s activity and selectivity.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(((phenylamino)methyl)phenol
- 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide
Uniqueness
This compound stands out due to its unique combination of structural features, including the triazole ring, chlorophenyl group, and diphenylacetamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H22ClN5OS |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
2-[[5-[(4-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C24H22ClN5OS/c1-29-22(16-26-19-14-12-18(25)13-15-19)27-28-24(29)32-17-23(31)30(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,26H,16-17H2,1H3 |
Clé InChI |
ZFKUQVMHPYKUKF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


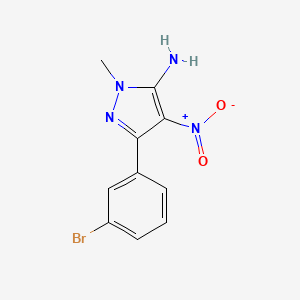
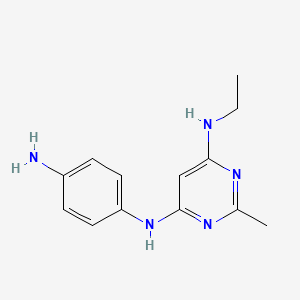
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
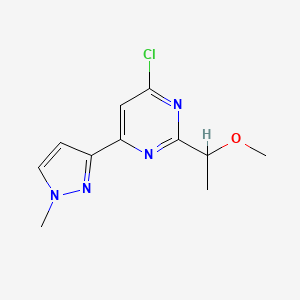
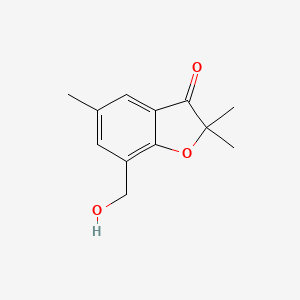



![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)


![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
